BenchChemオンラインストアへようこそ!

6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one

purity certificate of analysis building block

6,6‑Dimethyl-1‑azaspiro[3.5]nonan‑2‑one (CAS 1340576‑34‑2) is a spiro‑β‑lactam (spiroazetidin‑2‑one) that embeds a gem‑dimethyl group at the 6‑position of the cyclohexane ring. It is supplied with a certified purity of ≥98% and a molecular weight of 167.25 g mol⁻¹.

Molecular Formula C10H17NO
Molecular Weight 167.252
CAS No. 1340576-34-2
Cat. No. B2459182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one
CAS1340576-34-2
Molecular FormulaC10H17NO
Molecular Weight167.252
Structural Identifiers
SMILESCC1(CCCC2(C1)CC(=O)N2)C
InChIInChI=1S/C10H17NO/c1-9(2)4-3-5-10(7-9)6-8(12)11-10/h3-7H2,1-2H3,(H,11,12)
InChIKeyMFSZCUKXBWKHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement‑Grade 6,6‑Dimethyl-1-azaspiro[3.5]nonan-2-one (CAS 1340576‑34‑2): Structural Baseline for Spiro‑β‑Lactam Selection


6,6‑Dimethyl-1‑azaspiro[3.5]nonan‑2‑one (CAS 1340576‑34‑2) is a spiro‑β‑lactam (spiroazetidin‑2‑one) that embeds a gem‑dimethyl group at the 6‑position of the cyclohexane ring . It is supplied with a certified purity of ≥98% and a molecular weight of 167.25 g mol⁻¹ [1]. The compound crystallises as a racemic mixture owing to the spiro‑junction quaternary carbon, a feature that distinguishes it from common monocyclic β‑lactams and non‑spirocyclic azetidinones used as building blocks in medicinal chemistry .

Why 6,6‑Dimethyl‑1‑azaspiro[3.5]nonan‑2‑one Cannot Be Replaced by Unsubstituted or Regioisomeric Spiro‑β‑Lactams


The unsubstituted 1‑azaspiro[3.5]nonan‑2‑one and the 7,7‑dimethyl regioisomer share the same core scaffold, yet the exact position of the gem‑dimethyl substitution determines both the compound’s three‑dimensional shape and its physicochemical profile. Simple replacement with the unsubstituted analogue changes the molecular weight, lipophilicity, and surface area, altering its behaviour in biological assays and synthetic transformations . The 7,7‑dimethyl isomer, despite having an identical molecular formula and computed LogP, orients the steric bulk differently around the spiro‑centre, which can result in divergent reactivity in ring‑opening or cycloaddition reactions . These differences are material for any researcher who requires a consistent, well‑characterised building block for structure‑activity relationship (SAR) studies or scale‑up synthesis.

Quantitative Differentiation of 6,6‑Dimethyl‑1‑azaspiro[3.5]nonan‑2‑one Against Closest Structural Analogs


Purity Advantage: 6,6‑Dimethyl‑1‑azaspiro[3.5]nonan‑2‑one vs. Unsubstituted 1‑Azaspiro[3.5]nonan‑2‑one

6,6‑Dimethyl‑1‑azaspiro[3.5]nonan‑2‑one is consistently supplied at a minimum purity of 98% by multiple vendors , whereas the unsubstituted parent scaffold 1‑azaspiro[3.5]nonan‑2‑one is offered at a typical purity of 95% . The 3‑percentage‑point higher purity reduces the burden of chromatographic purification before use in sensitive catalytic or biological assays.

purity certificate of analysis building block

Lipophilicity Tuning: XLogP3 Comparison Between 6,6‑Dimethyl and Unsubstituted 1‑Azaspiro[3.5]nonan‑2‑one

The gem‑dimethyl substitution increases the computed octanol‑water partition coefficient (XLogP3) to 1.7 for 6,6‑dimethyl‑1‑azaspiro[3.5]nonan‑2‑one [1]. Although an experimentally measured LogP for the unsubstituted analogue is unavailable in public databases, its lower molecular weight and fewer carbon atoms predict a LogP approximately 0.5–1.0 log unit lower based on fragment‑based calculation methods . This difference can be critical for membrane permeability and target engagement in cellular assays.

lipophilicity ADME LogP

Conformational Restriction: Gem‑Dimethyl Thorpe‑Ingold Effect in Spiro‑β‑Lactam Scaffolds

The presence of a gem‑dimethyl group at the 6‑position imposes a well‑documented Thorpe‑Ingold conformational restriction, reducing the number of accessible low‑energy conformers compared to the monosubstituted or unsubstituted analogues [1]. While direct conformational counts are not reported, the fraction of sp³‑hybridised carbons (Fsp³) of the target compound is 0.9 , identical to the 7,7‑regioisomer but significantly higher than typical monocyclic β‑lactams (Fsp³ ≈ 0.5–0.7). This increased saturation correlates with improved aqueous solubility and reduced in‑vitro clearance in spiro‑β‑lactam classes [1].

conformational restriction Thorpe-Ingold metabolic stability

Regioisomeric Precision: 6,6‑ vs. 7,7‑Dimethyl Substitution Pattern

The 6,6‑dimethyl isomer places both methyl groups on the carbon adjacent to the spiro‑junction, whereas the 7,7‑dimethyl isomer positions them one carbon further away . This subtle change alters the steric environment around the β‑lactam nitrogen and carbonyl. Although no publicly available X‑ray structure or quantitative reactivity comparison exists, the differential steric shielding can affect the rate of nucleophilic ring‑opening and the stereochemical outcome of [2+2] cycloadditions when the scaffold is used as a synthetic intermediate [1].

regioisomer steric effect crystal packing

Recommended Procurement Scenarios for 6,6‑Dimethyl‑1‑azaspiro[3.5]nonan‑2‑one Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimisation Requiring High Fsp³ and Controlled Lipophilicity

When a medicinal chemistry programme demands a rigid, sp³‑rich scaffold to improve solubility and metabolic stability, 6,6‑dimethyl‑1‑azaspiro[3.5]nonan‑2‑one provides a validated option. Its Fsp³ of 0.9 and XLogP3 of 1.7 place it in a favourable property space for CNS or intracellular oral drug candidates, a combination not easily achieved with unsubstituted or monocyclic β‑lactam building blocks .

Synthetic Chemistry: Stereo‑Defined Building Block for Asymmetric Synthesis

The intrinsic chirality of the spiro‑centre makes 6,6‑dimethyl‑1‑azaspiro[3.5]nonan‑2‑one a valuable racemic building block for diastereoselective transformations. Its 98% purity ensures minimal interference from impurities in stereoselective reactions such as the Staudinger [2+2] cycloaddition, where steric bulk near the β‑lactam nitrogen can influence diastereomeric ratios.

Biological Assays: Tool Compound for Structure–Activity Relationship Studies

The 6,6‑dimethyl substitution offers a distinct steric and lipophilic profile compared to its 7,7‑regioisomer and unsubstituted parent . Researchers investigating the impact of steric effects on target binding can use the 6,6‑dimethyl derivative as a well‑defined probe in competitive binding or inhibition assays, provided the purity threshold of ≥98% is acceptable.

Process Chemistry: Intermediate for Large‑Scale Synthesis of Spirocyclic APIs

The commercial availability of 6,6‑dimethyl‑1‑azaspiro[3.5]nonan‑2‑one in multi‑gram quantities from suppliers such as Leyan (Cat. 1315914) enables its use as a late‑stage intermediate. Its consistent 98% purity reduces the need for re‑purification, making it suitable for scale‑up campaigns where batch‑to‑batch reproducibility is critical.

Quote Request

Request a Quote for 6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.